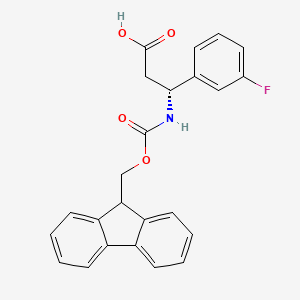

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Description

This compound (CAS: 511272-51-8) is an Fmoc-protected β-amino acid derivative with the molecular formula C₂₄H₂₀NO₄F and a molecular weight of 405.42 g/mol . Its structure features:

- An Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] protecting the amine functionality, critical for solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

- A 3-fluorophenyl group attached to the β-carbon of the propanoic acid backbone in the R-configuration, influencing stereochemical interactions in peptide chains.

- Applications in medicinal chemistry and peptide engineering, particularly for introducing fluorinated aromatic residues into synthetic peptides .

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZERQNLGPZUNLM-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375869 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-51-8 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, commonly referred to as Fmoc-(R)-3-amino-3-(3-fluorophenyl)propionic acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal.

- Molecular Formula : C24H21NO4

- Molecular Weight : 387.43 g/mol

- CAS Number : 220498-02-2

- Structural Representation :

The biological activity of (R)-3-(Fmoc-amino)-3-(3-fluorophenyl)propanoic acid is primarily attributed to its role as a building block in peptide synthesis. The incorporation of fluorinated phenyl groups can enhance the lipophilicity and metabolic stability of peptides, potentially improving their pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of Fmoc-protected amino acids have shown activity against various bacterial strains. A study demonstrated that modifications in the amino acid structure could lead to increased efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function .

Case Studies

- Peptide Synthesis : In a study focused on synthesizing peptides with enhanced biological activity, (R)-3-(Fmoc-amino)-3-(3-fluorophenyl)propanoic acid was utilized to construct analogs of antimicrobial peptides. The resulting peptides exhibited improved stability and potency compared to their non-fluorinated counterparts .

- Structural Analysis : A comprehensive structural analysis using X-ray crystallography revealed that the presence of the Fmoc group significantly influences the conformational dynamics of the synthesized peptides. This structural insight aids in understanding how modifications at the amino acid level can impact overall peptide function and interaction with biological targets .

Research Findings

Scientific Research Applications

Structural Characteristics

The molecular formula of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is , with a molecular weight of approximately 387.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis to protect amino groups during the formation of peptide bonds.

Peptide Synthesis

Fmoc-(R)-β-phenylalanine serves as a critical building block in the solid-phase peptide synthesis (SPPS). Its stable Fmoc protecting group allows for multiple coupling and deprotection cycles without compromising the integrity of the peptide chain.

Drug Development

The compound has been investigated for its potential therapeutic effects in various diseases. Research indicates that derivatives of Fmoc-(R)-β-phenylalanine exhibit anti-inflammatory and anticancer properties, making them candidates for further drug development.

Bioconjugation

Fmoc-(R)-β-phenylalanine can be utilized in bioconjugation techniques to attach peptides or proteins to surfaces or other biomolecules, enhancing their stability and functionality in therapeutic applications.

Case Study 1: Anticancer Activity

A study demonstrated that peptides synthesized with Fmoc-(R)-β-phenylalanine showed enhanced cytotoxic effects against certain cancer cell lines compared to their non-fluorinated counterparts. This suggests that fluorination may improve the pharmacological properties of peptides derived from this amino acid .

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal indicated that specific analogs of Fmoc-(R)-β-phenylalanine exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and biological activity. Key examples include:

Key Observations:

Backbone Modifications and Stereochemistry

Variations in the carbon chain length and stereochemistry influence peptide conformation and functional roles:

- Propanoic vs. Butanoic Acid: The target compound’s propanoic backbone is shorter than butanoic analogs (e.g., ’s tert-butyl-substituted butanoic acid), affecting flexibility and spatial arrangement in peptide chains .

- R vs. S Configuration : The R-configuration in the target compound contrasts with S-configured analogs (e.g., ’s HIV inhibitors), which are critical for chiral recognition in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.